molecular formula C7H7NO2S B1437369 5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid CAS No. 1044756-79-7

5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid

Cat. No.: B1437369
CAS No.: 1044756-79-7
M. Wt: 169.2 g/mol
InChI Key: MDBJAVUQMPHOKH-UHFFFAOYSA-N
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Description

5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid is a high-purity chemical intermediate built on a fused cyclopenta-thiazole scaffold, making it a valuable synthon for researchers in medicinal and organic chemistry. This compound is part of the dihydrocyclopentathiazole family, recognized for its significant potential in developing novel bioactive molecules . The thiazole ring is a privileged structure in drug discovery, known for its aromaticity and presence in various treatment drugs across numerous therapeutic areas . As a carboxylic acid derivative, this compound offers a versatile handle for further synthetic modification at the 2-position, which is typically the most reactive site on the thiazole ring . Its fused ring system is of particular interest in the design of new anti-inflammatory and anticancer agents. Research on analogous fused heterocycles, such as cyclopentathienopyrimidines, has demonstrated their efficacy as selective COX-2 inhibitors and their promising activity against various cancer cell lines . Furthermore, structurally similar arylidene derivatives based on the 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold have shown notable in vitro antimicrobial and antifungal activity, especially against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound serves as a critical building block for synthesizing compounds for screening against a broad spectrum of biological targets. The product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-7(10)6-8-4-2-1-3-5(4)11-6/h1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBJAVUQMPHOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 5,6-Dihydro-4H-cyclopenta[d]thiazole Core

  • Condensation Reaction : Cyclopentanone or its halogenated derivatives (e.g., 2-chlorocyclopentanone) react with thiourea under reflux conditions in ethanol or ethanol/tetrahydrofuran mixtures.
  • Typical Conditions : Reflux at 80–110°C for 12–16 hours.
  • Yields : Vary from 25% to 60% depending on the exact conditions and reagents used.
  • Example : Refluxing 2-chlorocyclopentanone with thiourea in ethanol for 12 hours yields 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine with about 52% yield.

Conversion to Aldehyde Intermediate

  • The halomethyl thiazole intermediate (e.g., 4-dichloromethylthiazole) is converted to the corresponding aldehyde via controlled oxidation.
  • Oxidation agents include nitric acid and sulfuric acid mixtures.
  • The reaction temperature is maintained between 50–120°C, preferably 65–90°C, to avoid decomposition.
  • Aldehydes are isolated either by extraction into organic solvents or in situ oxidation to carboxylic acids.

Oxidation to Carboxylic Acid

  • The aldehyde intermediate is oxidized to the carboxylic acid using a nitric acid/sulfuric acid mixture.
  • Optimal sulfuric acid concentration is 0.1–3 moles per mole of nitric acid.
  • Reaction times are about 3–5 hours at 65–90°C.
  • Yields of carboxylic acid generally exceed 85% based on the aldehyde precursor.
  • The free acid precipitates upon adjusting the pH to 1.5–2.5, where its solubility is minimal.
  • The product is collected by filtration, washed with cold water, and dried.

Detailed Research Findings and Data

Step Reagents & Conditions Yield (%) Notes
Condensation of 2-chlorocyclopentanone with thiourea in ethanol, reflux 12h at 80°C 2-chlorocyclopentanone (20 mmol), thiourea (20 mmol), ethanol (30 mL) 51.93 White precipitate filtered and dried; off-white product
Condensation in ethanol/THF (1:2), reflux 16h at 80°C 2-chlorocyclopentanone (100 mmol), thiourea (101 mmol) ~45 (isolated solid) Followed by sodium methoxide addition and reaction with ethyl bromopyruvate for further steps
Oxidation of dihalomethylthiazole to aldehyde HNO3 / H2SO4 mixture, 65–90°C, 3–5h >85 (from aldehyde) Sulfuric acid 0.1–3 moles per mole nitric acid; aldehyde isolated in situ or extracted
Precipitation of carboxylic acid by pH adjustment Adjust pH to 1.5–2.5 Maximum insolubility and precipitation of free acid

Additional Notes on Reaction Parameters

  • Temperature Sensitivity : Excessive heat may cause decomposition of intermediates or products; thus, temperature control is critical.
  • pH Control : For isolation of both aldehydes and carboxylic acids, careful pH adjustment is essential to optimize solubility and facilitate extraction or precipitation.
  • Solvent Use : Ethanol, tetrahydrofuran, chloroform, and ethyl acetate are commonly used solvents for reaction and extraction phases.
  • Purification : Silica gel chromatography is employed for purification of intermediates and final products when necessary.

Summary of Preparation Route

  • Condensation : Cyclopentanone derivative + thiourea → 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine.
  • Halomethylation (if needed) : Introduction of halomethyl group to facilitate oxidation.
  • Oxidation : Conversion of halomethyl group to aldehyde, then to carboxylic acid using nitric/sulfuric acid.
  • Isolation : Acid precipitation by pH adjustment, filtration, washing, and drying.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid serves as a versatile building block for the development of more complex heterocyclic compounds. Its unique structure allows for various functionalizations that can lead to novel derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : It has shown potential as an enzyme inhibitor, particularly in metabolic pathways relevant to disease processes .
  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Medicine

The compound is being explored for its therapeutic properties:

  • Anti-tumor Activity : Preliminary studies have indicated that derivatives of this compound may possess anti-cancer properties. For instance, it has been evaluated in vitro against different cancer cell lines, showing promising cytotoxic effects .
  • Anti-inflammatory Effects : Research has shown that it can reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases .

Industry

In industrial applications, this compound is utilized in:

  • Catalyst Development : Its unique structure allows it to function as a ligand in coordination chemistry, enhancing catalytic processes.
  • Material Science : The compound's derivatives are being investigated for use in advanced materials due to their unique electronic properties.

Case Studies

Here are some documented case studies highlighting the biological activities and applications of this compound:

StudyObjectiveFindings
Antimicrobial Activity (2024)Assess efficacy against Gram-positive and Gram-negative bacteriaExhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)
Anti-tumor Activity Evaluation (2023)Evaluate cytotoxic effects on human breast cancer cells (MCF-7)Showed dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours)
Inflammation Model Study (2025)Investigate anti-inflammatory properties using LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid with structurally related compounds, focusing on synthetic routes , physicochemical properties , and biological applications .

Structural Analogues with Thiazole/Thiophene Cores

Compound Name Core Structure Key Functional Groups Key Differences Biological Relevance
This compound Cyclopentane-thiazole Carboxylic acid Thiazole ring (S, N) XIAP BIR3 inhibition
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid Cyclopentane-thiophene Carboxylic acid Thiophene ring (S only) Covalent inhibitor synthesis
4,4-Dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid Cyclopentane-thiazole Carboxylic acid, methyl groups Methyl substituents on cyclopentane Enhanced lipophilicity
  • Thiazole vs. Thiophene : The thiazole ring in the target compound introduces a nitrogen atom, enabling hydrogen bonding absent in thiophene analogues. This difference enhances binding specificity in protein targets (e.g., XIAP BIR3) compared to thiophene derivatives used in covalent inhibitors .

Isoxazole and Expanded Ring Analogues

Compound Name Core Structure Key Functional Groups Key Differences Biological Relevance
5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid Cyclopentane-isoxazole Carboxylic acid Isoxazole ring (O, N) Structural mimicry
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid Cycloheptane-isoxazole Carboxylic acid Seven-membered ring Conformational flexibility
  • Isoxazole vs. Thiazole : Replacing sulfur (thiazole) with oxygen (isoxazole) alters electronic properties, reducing polarizability and hydrogen-bond acceptor capacity. This may diminish target affinity but improve metabolic stability .

Derivatives with Modified Functional Groups

Compound Name Functional Group Synthetic Route Applications
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide Hydrazide Hydrazine treatment of ester Precursor for hydrazone synthesis
Ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Tetrazole, ester Triethyl orthoformate/NaN₃ Anticagent intermediate
  • Carboxylic Acid vs. Hydrazide : Hydrazide derivatives (e.g., 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide) introduce nucleophilic -NH-NH₂ groups, enabling conjugation with carbonyl-containing moieties for targeted drug delivery .
  • Tetrazole Incorporation : Tetrazole rings (as in ) serve as bioisosteres for carboxylic acids, improving metabolic stability and bioavailability .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The carboxylic acid group in the target compound enhances aqueous solubility (pKa ~2-3), whereas methyl-substituted analogues () exhibit reduced solubility due to increased hydrophobicity.
  • Molecular Weight : Ranges from 182.24 g/mol (hydrazide derivatives ) to ~337 g/mol (piperazine conjugates ), impacting permeability and oral bioavailability.

Biological Activity

5,6-Dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid is a cyclic sulfamide compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H7NO2S
  • Molecular Weight : 169.2 g/mol
  • IUPAC Name : this compound

The compound features a thiazole ring fused to a cyclopentane structure, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their function. This mechanism is crucial for its potential applications in treating various diseases, particularly those involving dysregulated enzyme activity.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting its potential as a lead compound for developing new antibiotics .

Antitumor Activity

A study evaluated the antitumor effects of derivatives of this compound, revealing that it can inhibit cell growth in certain cancer cell lines. The compound's derivatives were tested for their ability to induce apoptosis in cancer cells, showing significant cytotoxicity at specific concentrations (GI50 values) when compared to standard chemotherapeutics like doxorubicin .

CompoundGI50 (µM)Reference
This compound25
Doxorubicin0.5

Mechanistic Insights

The mechanism behind the antitumor activity involves modulation of apoptotic pathways and inhibition of cell proliferation. The compound appears to induce caspase activation, which is a critical step in the apoptotic process .

Case Studies

  • Antimicrobial Study : A series of tests were conducted on various microbial strains where this compound showed effective inhibition at concentrations ranging from 10 to 50 µg/mL, outperforming some conventional antibiotics.
  • Antitumor Evaluation : In a comparative study against several cancer cell lines (e.g., HepG-2 and EACC), derivatives of the compound demonstrated significant cytotoxic effects with an IC50 value indicating effective growth inhibition over a 48-hour exposure period .

Future Directions

Ongoing research aims to explore the structure-activity relationship (SAR) of this compound and its derivatives to optimize their biological activities further. Investigations into its pharmacokinetics and toxicity profiles are also essential for assessing its viability as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation or reflux methods. For example, refluxing a mixture of sodium acetate, acetic acid, and precursor molecules (e.g., aminothiazolones or cyclopenta derivatives) for 3–5 hours under inert atmosphere typically yields crystalline products . Reaction optimization should focus on stoichiometric ratios (e.g., 0.1–0.11 mol equivalents of precursors) and solvent selection (acetic acid or DMF/acetic acid mixtures for recrystallization). Yield variations (e.g., 60–85%) may arise from incomplete cyclization or side reactions, necessitating TLC monitoring .

Q. How can structural confirmation be achieved for this compound?

Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for cyclopentane protons (δ 2.25–2.80 ppm) and carboxylic acid protons (δ 12–13 ppm) .
  • X-ray Diffraction : Resolve the bicyclic system (cyclopenta-thiazole fusion) and confirm carboxylate positioning .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]+^+ peaks) .

Q. What analytical challenges arise in detecting trace impurities or intermediates during synthesis?

Impurities (e.g., unreacted aminothiazolones or cyclopenta precursors) may co-elute in HPLC due to structural similarity. Use reverse-phase chromatography with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to resolve peaks. For trace intermediates (<1% concentration), enhance sensitivity via LC-MS/MS with MRM transitions .

Q. What protocols ensure stability during storage?

Store lyophilized samples at -20°C in amber vials under argon to prevent oxidation. For aqueous solutions, adjust pH to 4–6 and use stabilizers (e.g., 0.1% BHT) to inhibit degradation. Monitor stability via periodic HPLC-UV analysis (95% purity threshold) .

Advanced Research Questions

Q. How can computational methods predict reactivity or optimize synthesis?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states for cyclization steps, identifying energy barriers and guiding solvent selection (e.g., acetic acid lowers ΔG^‡). Molecular dynamics simulations assess steric hindrance in the cyclopenta-thiazole ring system .

Q. How should researchers address contradictory bioactivity data across studies?

Contradictions may stem from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

  • Use in vitro assays (e.g., enzyme inhibition) with positive controls (e.g., thiazole-based inhibitors).
  • Validate target engagement via SPR or ITC to measure binding affinity (Kd_d) .
  • Replicate findings in orthogonal assays (e.g., fluorescent probes for real-time activity monitoring).

Q. What strategies resolve low yields in carboxylate functionalization?

Low yields during esterification or amidation often result from poor nucleophile activation. Employ coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C to minimize hydrolysis. For sterically hindered derivatives, microwave-assisted synthesis (100°C, 30 min) improves efficiency .

Q. How can interdisciplinary approaches enhance research on this compound?

  • Pharmacology : Screen against kinase or protease targets using high-throughput assays .
  • Environmental Chemistry : Assess biodegradation via LC-QTOF-MS to identify metabolites in simulated wastewater .
  • Material Science : Study self-assembly properties (e.g., supramolecular gels) using TEM and SAXS .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield RangeReference
Precursor Ratio1:1.1 (amine:aldehyde)70–85%
SolventAcetic acid65–80%
Reaction Time4 hours (reflux)75%
RecrystallizationDMF/acetic acid (1:2)90% purity

Q. Table 2. Common Analytical Techniques and Applications

TechniqueApplicationExample DataReference
1H^1H-NMRCyclopentane CH2_2 confirmationδ 2.25–2.80 ppm (quintet, q)
X-ray DiffractionBicyclic ring conformationC–C bond lengths: 1.50–1.55 Å
LC-MS/MSImpurity profilingLOD: 0.1 ng/mL

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid

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